

A Comparative Guide to W(CO)₆ in Thin Film Deposition: ALD vs. CVD

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Compound of Interest		
Compound Name:	Hexacarbonyltungsten	
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For researchers, scientists, and professionals in advanced materials and semiconductor fabrication, the choice of deposition technique is critical to achieving desired thin film properties. Tungsten hexacarbonyl, W(CO)₆, is a versatile precursor for depositing tungstenbased thin films. This guide provides a detailed comparison of its performance in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), supported by experimental data, to inform the selection of the most suitable method for specific applications.

The primary distinction between ALD and CVD lies in their deposition mechanisms. CVD involves the continuous and simultaneous flow of precursor gases into a reaction chamber, leading to a chemical reaction on a heated substrate and the formation of a solid thin film. In contrast, ALD is a cyclical process that separates the precursor exposures into a series of self-limiting surface reactions, enabling the deposition of a single atomic layer at a time.[1] This fundamental difference dictates the performance characteristics of each technique, creating a trade-off between deposition speed and precision.[1]

Performance Comparison: W(CO)₆ in ALD and CVD

While W(CO)₆ is a well-established precursor for the CVD of pure tungsten (W) films, its application in ALD is more commonly associated with the deposition of tungsten compounds, such as tungsten oxide (WO₃) and tungsten nitride (WN). Direct, data-rich comparisons for the ALD of pure tungsten films using W(CO)₆ are not widely reported in the literature, suggesting that it is a less common or more challenging process. This guide will therefore compare the



performance of W(CO)₆ in the CVD of pure tungsten with its use in the ALD of tungsten compounds.

Quantitative Data Summary

The following tables summarize key performance metrics for the deposition of tungsten and its compounds using $W(CO)_6$ as the precursor in both CVD and ALD processes.

Table 1: Performance of W(CO)₆ in Chemical Vapor Deposition (CVD) of Tungsten (W) Films

Parameter	Deposition at 375 °C	Deposition at 540 °C
Film Composition	Approx. 80 at.% W, 15 at.% C, 5 at.% O	>95 at.% W
Crystalline Phase	Polycrystalline β-W	Polycrystalline α-W
Resistivity	>1000 μΩ·cm	18-23 μΩ·cm
Deposition Rate	Dependent on process conditions	Dependent on process conditions
Conformality	Good, but can be limited in high aspect ratios	Good, but can be limited in high aspect ratios

Table 2: Performance of W(CO)₆ in Atomic Layer Deposition (ALD) of Tungsten Compounds



Parameter	Tungsten Oxide (WO₃)	Tungsten Nitride (WN)
Co-reactant	H ₂ O	NH₃
Deposition Temperature	300 °C	200-350 °C
Growth Rate	0.2 Å/cycle	Not specified
Film Composition	WOз	W₂N with <5 at.% C and O
Crystalline Phase	Amorphous as-deposited	Amorphous below 275 °C, polycrystalline above
Resistivity	Insulating	As low as 123 $\mu\Omega$ ·cm for a 50 nm film
Conformality	Excellent	Excellent, >90% step coverage in 4:1 aspect ratio trenches

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for CVD and ALD processes using $W(CO)_6$.

CVD of Tungsten (W) Films

A low-pressure chemical vapor deposition (LPCVD) process is commonly used for depositing tungsten films from $W(CO)_6$.

- Precursor and Substrate:
 - Tungsten Precursor: Solid W(CO)₆ is heated in a reservoir to generate sufficient vapor pressure. The temperature of the reservoir is a critical parameter for controlling the precursor flow rate.
 - Substrate: Si(100) wafers are typically used.
- Deposition Parameters:



- \circ Substrate Temperature: Varied to control film properties. For example, 375 °C for β -W and 540 °C for high-purity α -W.[2]
- Pressure: The reactor is maintained under low pressure.
- Carrier Gas: A carrier gas such as hydrogen (H₂) may be used.[3]
- Post-Deposition Annealing:
 - Annealing can be performed in a vacuum to improve film properties. For instance, annealing a film deposited at 375 °C to 900 °C can convert β-W to α-W and reduce resistivity.[2]

ALD of Tungsten Oxide (WO₃) Films

A thermal ALD process can be employed to deposit tungsten oxide films using W(CO)₆ and water.

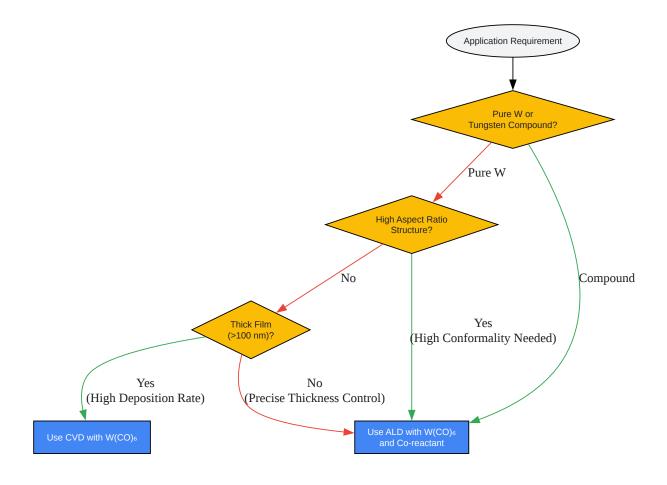
- · Precursors:
 - Tungsten Precursor: W(CO)₆
 - Oxygen Source: Deionized (DI) water (H₂O)
- Deposition Cycle:
 - W(CO)₆ Pulse: A pulse of W(CO)₆ vapor is introduced into the reaction chamber and chemisorbs onto the substrate surface.
 - Purge: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted
 W(CO)₆ and gaseous byproducts.
 - H₂O Pulse: A pulse of H₂O vapor is introduced, reacting with the surface-adsorbed tungsten species to form a layer of WO₃.
 - Purge: The chamber is again purged with an inert gas to remove unreacted H₂O and reaction byproducts.



- · Process Parameters:
 - Growth Temperature: A saturated growth rate of 0.2 Å per cycle has been reported at 300
 °C.[4]

Visualizing the Deposition Processes

The logical flow of both ALD and CVD processes, from the precursor to the final film properties, can be visualized to better understand their fundamental differences.





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